molecular formula C14H23NO B13532341 4-methoxy-2-phenyl-N-propylbutan-1-amine

4-methoxy-2-phenyl-N-propylbutan-1-amine

Cat. No.: B13532341
M. Wt: 221.34 g/mol
InChI Key: KFBIJCZFIMERLW-UHFFFAOYSA-N
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Description

4-Methoxy-2-phenyl-N-propylbutan-1-amine is an organic compound with the molecular formula C14H23NO It is a secondary amine that features a methoxy group, a phenyl group, and a propyl chain attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-phenyl-N-propylbutan-1-amine can be achieved through several methods. One common approach involves the N-alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are selective and do not affect reducible substituents such as nitro and chloride groups during the reduction process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reduction methods. The choice of catalysts and reaction conditions can be optimized to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-phenyl-N-propylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents and other electrophiles can be used to introduce new substituents onto the aromatic ring or the amine group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines and aromatic compounds.

Scientific Research Applications

4-Methoxy-2-phenyl-N-propylbutan-1-amine has several scientific research applications:

Mechanism of Action

The specific mechanism of action for 4-methoxy-2-phenyl-N-propylbutan-1-amine is not well-documented. as a secondary amine, it likely interacts with various molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-phenyl-N-propylbutan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and phenyl groups, along with the propyl chain, provide a versatile framework for further chemical modifications and applications.

Properties

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

4-methoxy-2-phenyl-N-propylbutan-1-amine

InChI

InChI=1S/C14H23NO/c1-3-10-15-12-14(9-11-16-2)13-7-5-4-6-8-13/h4-8,14-15H,3,9-12H2,1-2H3

InChI Key

KFBIJCZFIMERLW-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(CCOC)C1=CC=CC=C1

Origin of Product

United States

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